molecular formula C34H40O7S B8655587 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- CAS No. 197915-40-5

2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)-

Cat. No.: B8655587
CAS No.: 197915-40-5
M. Wt: 592.7 g/mol
InChI Key: ZSTDXHSSUJYLQK-UHFFFAOYSA-N
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Description

The compound 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- is a complex organic molecule characterized by multiple functional groups, including hydroxyl, sulfanyl, and hydroxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihydropyran derivative.

    Introduction of Hydroxyethoxy Groups: The hydroxyethoxy groups can be introduced via etherification reactions using ethylene glycol and appropriate catalysts.

    Attachment of Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)-: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Thiol derivatives.

Scientific Research Applications

2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)-: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)-: can be compared with other compounds having similar functional groups, such as:

Uniqueness

The uniqueness of 2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-4-(2-hydroxyethoxy)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(4-(2-hydroxyethoxy)phenyl)-6-(2-phenylethyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

197915-40-5

Molecular Formula

C34H40O7S

Molecular Weight

592.7 g/mol

IUPAC Name

5-[2-tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl-4-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-3H-pyran-6-one

InChI

InChI=1S/C34H40O7S/c1-23-20-30(27(33(2,3)4)21-29(23)40-19-17-36)42-31-28(37)22-34(41-32(31)38,15-14-24-8-6-5-7-9-24)25-10-12-26(13-11-25)39-18-16-35/h5-13,20-21,35-37H,14-19,22H2,1-4H3

InChI Key

ZSTDXHSSUJYLQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCCO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C4=CC=C(C=C4)OCCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask equipped with a magnetic stirrer were added 6-{4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenyl}-4-hydroxy-6-phenethyl-5,6-dihydro-pyran-2-one (prepared in Example SS; 0.260 g, 0.555 mmol), toluene-4-thiosulfonic acid S-{2-tert-butyl-4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-5-methyl-phenyl} ester (prepared in Example PPP; 0.282 g, 0.555 mmol), K2CO3 (0.346 g, 2.50 mmol), and DMF (5 mL), as described in General Method 9. The mixture was stirred at room temperature for 2 days at which time MeOH (150 mL) was added and the solution taken to pH 3.0 with conc. HCl . The reaction was quenched with H2O (500 mL) and extracted with EtOAc. The organics were dried over MgSO4 and concentrated; the residue was taken up in a small amount of EtOAc and triturated with hexane. The solid was filtered and dried under high vacuum to yield the title compound, m.p. >190° C. (dec.). 1H NMR (DMSO-d6) δ 1.45 (s, 9 H), 1.68 (s, 3 H), 2.22 (br m, 4 H), 2.51 (br m, partially obscured by DMSO, 2 H), 3.34 (d of ABX q, partially obscured by H2O, 1 H), 3.40 (d of ABX q, partially obscured by H2O, 1 H), 3.67 (br m, 2 H), 3.72 (br m, 2 H), 3.91 (t, 2 H), 3.98 (t, 2 H), 6.76 (s, 1 H), 6.96 (s, 1 H), 6.99 (d, 2 H), 7.08-7.22 (m, 1 H), 7.10 (d, 2 H), 7.24 (d, 2 H), 7.30 (d, 2 H).
Name
6-{4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-phenyl}-4-hydroxy-6-phenethyl-5,6-dihydro-pyran-2-one
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
toluene-4-thiosulfonic acid S-{2-tert-butyl-4-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-5-methyl-phenyl} ester
Quantity
0.282 g
Type
reactant
Reaction Step One
Name
Quantity
0.346 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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